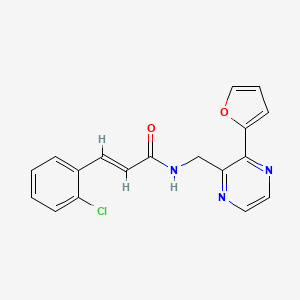

![molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4](/img/structure/B2861014.png)

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- It participates in reactions that lead to the formation of other compounds, making it a versatile building block for designing new materials, pharmaceuticals, and functional molecules .

- Researchers investigate its interactions with biological targets, aiming to discover novel drugs for various conditions. Its tetraacetate form provides stability and facilitates controlled modifications .

- Its acetyl groups allow for precise adjustments to achieve desired taste profiles, making it valuable for creating natural and artificial flavors .

- By modifying its acetyl groups, scientists can tailor its compatibility with different polymer matrices, potentially leading to innovative materials for various applications .

- It could serve as a scaffold for drug delivery systems, where controlled release of therapeutic agents is essential. Researchers investigate its biocompatibility and degradation behavior .

- In chromatography, it can serve as a calibration standard or internal standard for accurate measurements .

Organic Synthesis and Chemical Intermediates

Pharmaceutical Research

Spice and Flavor Chemistry

Polymer Chemistry and Material Science

Biomedical Applications

Analytical Chemistry and Chromatography

Environmental and Green Chemistry

Wirkmechanismus

Target of Action

D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream .

Mode of Action

The compound works by inhibiting SGLT2 . This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine .

Pharmacokinetics

It is known that the compound has good oral availability . It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine .

Result of Action

The molecular and cellular effects of the compound’s action result in improved glycemic control . By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions . It is recommended to store the compound in a sealed, dry environment at room temperature .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHEXUWXLOVPV-XJFOESAGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)

![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)

![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)

![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)